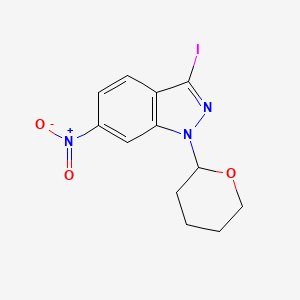

3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds like pyrazoles and triazoles is well-documented in the provided papers. For instance, the regioselective synthesis of pyrazoles is achieved through the reaction of N-arylhydrazones with nitroolefins, suggesting a stepwise cycloaddition mechanism . Similarly, iodo-triazoles and their nitro derivatives are synthesized using efficient routes, which involve nitrations and confirmations by X-ray crystal analysis . These methods could potentially be adapted for the synthesis of the compound "3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds are confirmed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . Computational approaches, including density functional theory (DFT), are also employed to predict and confirm the molecular geometry and electronic properties . These techniques would be essential in analyzing the molecular structure of "3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole" to ensure its correct synthesis and to understand its chemical behavior.

Chemical Reactions Analysis

The papers describe the chemical reactivity of various heterocyclic compounds, including their nitration reactions and the introduction of nitro groups in specific positions of the heterocycle . The reactivity of these compounds can be complex, leading to unexpected products or requiring specific conditions for desired transformations . Understanding these reactions is crucial for manipulating the chemical structure of "3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole" for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as their thermal and sensitivity properties, are characterized using various analytical techniques . The energetic performance and environmental impact of these compounds are also evaluated, which is important for their application as energetic materials . For "3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole," similar analyses would be necessary to determine its suitability for specific uses.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Transformations

3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, as a part of the indazole family, has applications primarily in chemical synthesis and transformations. Similar compounds, like 1-methyl-5(6)-nitroindazoles, are used in the synthesis of various heterocyclic compounds through nucleophilic substitution and other chemical reactions (El’chaninov et al., 2018). These chemical transformations are fundamental for creating compounds with potential biological activities.

NMR Studies in Chemistry

NMR spectroscopy studies, including those on N-substituted indazoles, provide valuable insights into the chemical structure and properties of such compounds. This information is crucial for understanding their reactivity and potential applications in various fields of chemistry and biology (Claramunt et al., 2006).

Synthesis of Antifungal Agents

Indazole derivatives are significant in synthesizing compounds with antifungal properties. For instance, N-triiodoallyl- and N-iodopropargylazoles have been synthesized to obtain potent antifungal agents, showing the role of indazole compounds in medicinal chemistry (Koyama et al., 1987).

Biological Evaluation and Pharmacology

Indazole compounds, including variants of 3-Iodo-6-nitro-1H-indazole, are also synthesized and evaluated for their biological activities. For example, indazole-pyrone hybrids have been developed and tested for anti-leishmanial activity, indicating the pharmaceutical potential of these compounds(El Ghozlani et al., 2019).

Eigenschaften

IUPAC Name |

3-iodo-6-nitro-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12IN3O3/c13-12-9-5-4-8(16(17)18)7-10(9)15(14-12)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNITUQUAUXMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635046 | |

| Record name | 3-Iodo-6-nitro-1-(oxan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |

CAS RN |

886230-74-6 | |

| Record name | 3-Iodo-6-nitro-1-(oxan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

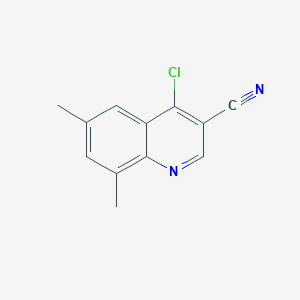

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)